molecular formula C12H8ClN3 B15060494 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole

4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole

Cat. No.: B15060494
M. Wt: 229.66 g/mol
InChI Key: FAHNBACWQXANDT-UHFFFAOYSA-N
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Description

4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a chloro group at the 4th position and a pyridin-2-yl group at the 2nd position of the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzodiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridin-2-yl group can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted benzodiazole derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dihydropyridine derivatives.

Scientific Research Applications

4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole: Characterized by the presence of a chloro group and a pyridin-2-yl group.

    4-chloro-2-(pyridin-3-yl)-1H-1,3-benzodiazole: Similar structure but with the pyridinyl group at the 3rd position.

    4-chloro-2-(pyridin-4-yl)-1H-1,3-benzodiazole: Similar structure but with the pyridinyl group at the 4th position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group at the 4th position and the pyridin-2-yl group at the 2nd position provides distinct electronic and steric properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-2-pyridin-2-yl-1H-benzimidazole

InChI

InChI=1S/C12H8ClN3/c13-8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,(H,15,16)

InChI Key

FAHNBACWQXANDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=CC=C3Cl

Origin of Product

United States

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